![molecular formula C9H11ClN2O2S B2814811 Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate CAS No. 1183743-41-0](/img/structure/B2814811.png)
Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate, or M4CPTC, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a molecular weight of 391.9 g/mol, a melting point of 106-107 °C, and a boiling point of 194 °C. It is a colorless, water-soluble compound with a characteristic odor. M4CPTC has been studied extensively in recent years due to its potential applications in pharmaceuticals and biochemistry.
Scientific Research Applications
Antimicrobial Activity
- A study presented the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, highlighting their interesting antimicrobial activity against different strains, including the M. tuberculosis H37Rv strain. These compounds showed significant antibacterial activity, suggesting their potential as starting points for the development of new antimycobacterial agents (Nural et al., 2018).
Antioxidant Activity
- Research on 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives explored their antioxidant efficacy through molecular docking studies, suggesting these derivatives as potential antioxidant agents. The study utilized DPPH radical spectrophotometric techniques to evaluate their activity, indicating the compounds' effectiveness in comparison with ascorbic acid (Hossan, 2020).
Synthesis of Functionalized Compounds
- The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates was reported as a useful scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This indicates the versatility of related structures in synthesizing complex molecules for further pharmacological testing (Ruano et al., 2005).
Antitumor Activity
- Nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, were synthesized and evaluated for their biological effects in models of diffuse malignant peritoneal mesothelioma. Some compounds demonstrated significant tumor volume inhibition and were effective in reducing DMPM cell proliferation, suggesting their potential as therapeutic agents against this rare and rapidly fatal disease (Carbone et al., 2013).
Synthesis and Characterization of Derivatives
- The synthesis and biological characterization of new N-acyl-thiazolidine-4-carboxylic acid derivatives were reported, highlighting their significant impact on learning and memorizing processes in experimental animals. This study emphasizes the potential of these compounds in influencing the central cholinergic system (Krichevskii et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
methyl 4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXAXTXDCQTMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate |
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